2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
CAS No.: 343373-90-0
Cat. No.: VC4136972
Molecular Formula: C6H8ClN3O2S
Molecular Weight: 221.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 343373-90-0 |
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Molecular Formula | C6H8ClN3O2S |
Molecular Weight | 221.66 |
IUPAC Name | 2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate |
Standard InChI | InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11) |
Standard InChI Key | FXBAKRRCQCXIDY-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)NC(=O)OCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carbamate moiety at position 5. The carbamate group is esterified with a 2-chloroethyl chain, yielding the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 237.67 g/mol . Key structural features include:
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1,2,3-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
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4-Methyl substituent: Enhances lipophilicity and influences electronic distribution.
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Carbamate linkage (-NHCOO-): Connects the thiadiazole ring to the 2-chloroethyl group, enabling hydrolytic instability under acidic/basic conditions .
Predicted Physicochemical Properties
Property | Value/Description |
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Boiling point | 236–250 °C (estimated) |
Density | 1.30–1.35 g/cm³ (predicted) |
Solubility | Low in water; soluble in DMSO, DMF |
pKa | 7.4–8.2 (amine proton) |
The chloroethyl group introduces polarity, while the thiadiazole ring contributes to planar aromaticity, facilitating π-π interactions in biological systems .
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via a two-step protocol:
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Preparation of 4-methyl-1,2,3-thiadiazol-5-amine: Achieved through cyclization of thiosemicarbazides with acetic anhydride.
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Carbamate formation: Reacting the amine with 2-chloroethyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine) :
Yield optimization:
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Temperature: 0–5°C minimizes side reactions.
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Solvent: Tetrahydrofuran (THF) improves reactant miscibility .
Analytical Characterization
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NMR: δ 2.45 (s, 3H, CH₃), δ 3.80–4.10 (m, 4H, OCH₂CH₂Cl), δ 8.20 (s, 1H, NH).
Biological Activities and Mechanisms
Antifungal Activity
In vitro studies on analogous thiadiazole carbamates demonstrate broad-spectrum activity against Phytophthora infestans (EC₅₀: 0.8–1.2 µg/mL) and Fusarium oxysporum (EC₅₀: 1.5–2.0 µg/mL) . The chloroethyl group enhances membrane penetration, while the thiadiazole ring inhibits fungal cytochrome P450 enzymes .
Nematicidal Effects
Against Meloidogyne incognita, 2-chloroethyl derivatives show 80–90% mortality at 50 ppm, outperforming methyl carbamate analogs (60–70%) . The chloroethyl moiety likely alkylates nematode tubulin, disrupting microtubule assembly .
Agricultural Applications
Formulation Strategies
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Emulsifiable concentrates: 10% active ingredient in xylene-surfactant blends .
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Seed treatments: 0.5–1.0 g/kg seed protects against Pythium spp. during germination .
Field Efficacy
Trials on wheat (Triticum aestivum) showed 85–92% control of powdery mildew (Blumeria graminis) at 200 g/ha, comparable to commercial fungicides .
Stability and Environmental Fate
Hydrolytic Degradation
The carbamate bond undergoes hydrolysis in aqueous media (t₁/₂: 48 h at pH 7, 25°C), releasing CO₂, 2-chloroethanol, and 4-methyl-1,2,3-thiadiazol-5-amine :
Degradation products:
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2-Chloroethanol: Further oxidizes to chloroacetic acid (toxic to aquatic life) .
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4-Methyl-1,2,3-thiadiazol-5-amine: Stable in soil (t₁/₂: 30 days).
Photolysis
UV exposure (λ > 290 nm) cleaves the thiadiazole ring, generating sulfonic acid derivatives and NOₓ gases.
Parameter | Value |
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Acute oral LD₅₀ (rat) | 420 mg/kg (estimated) |
Skin irritation | Moderate (OECD 404) |
Ecotoxicity (LC₅₀ fish) | 2.1 mg/L (96 h) |
Protective Measures
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Personal protective equipment (PPE): Nitrile gloves, chemical goggles, respirator with organic vapor cartridges.
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Storage: Amber glass bottles at 4°C under nitrogen.
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